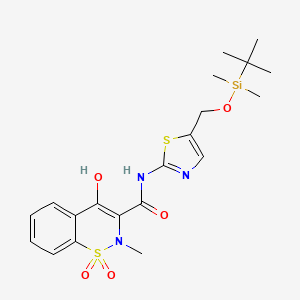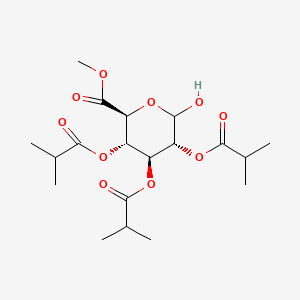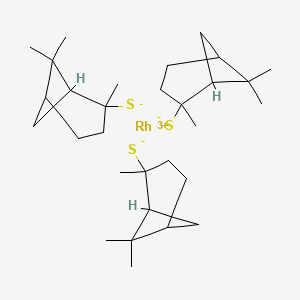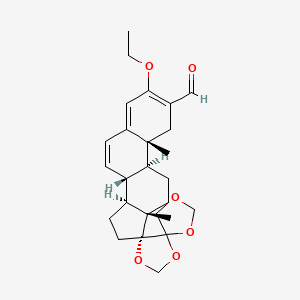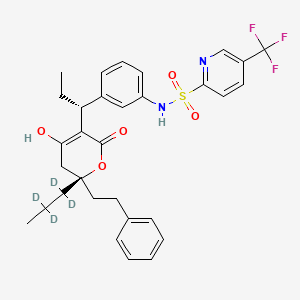
天普林代谢物MC5钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tianeptine Metabolite MC5 Sodium Salt is a major active metabolite of Tianeptine . Tianeptine is an atypical antidepressant with a unique mechanism of action . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .
Synthesis Analysis
The current study aims to investigate the pharmacokinetics (PK) of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats . An LC-MS/MS method using the small sample volume for the quantitation of tianeptine and its active metabolite MC5 in rat plasma and liver perfusate has been developed and validated .Molecular Structure Analysis
The molecular formula of Tianeptine Metabolite MC5 Sodium Salt is C19H20ClN2NaO4S .Chemical Reactions Analysis
Following an intravenous administration of tianeptine, pharmacokinetic parameters were calculated by non-compartmental analysis . The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . Mass spectrometric analysis of rat bile indicated that tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .Physical and Chemical Properties Analysis
The melting point of Tianeptine Metabolite MC5 Sodium Salt is 138-140°C . It is slightly soluble in Dichloromethane, DMSO, and Methanol .科学研究应用
治疗药物监测
天普林代谢物MC5钠盐用作治疗药物监测校准品或对照品中的起始原料。 此应用对于确保患者血浆、血液和脑中天普林的正确剂量至关重要,以在最大程度地减少副作用的同时保持治疗效果 .
法医分析
在法医学中,这种代谢物可用作识别和量化生物样本中天普林的参考标准,这对法律和合规目的至关重要 .
临床毒理学
临床毒理学家利用天普林代谢物MC5钠盐来监测过量服用或中毒情况下的天普林水平,有助于诊断和治疗中毒性紧急情况 .
尿液药物检测
该化合物在尿液药物检测中用作标准品,以检测天普林代谢物的存在,这可能表明有药物使用或滥用行为 .
药代动力学研究
药代动力学研究使用天普林代谢物MC5来了解天普林的吸收、分布、代谢和排泄(ADME)。 此类研究有助于确定不同给药途径的正确剂量,并了解药物的代谢 .
药物学实验的剂量选择
为天普林代谢物MC5开发的药代动力学模型帮助研究人员为未来的药理学实验选择适当的剂量,确保研究在准确有效的药物水平下进行 .
作用机制
Target of Action
The primary target of Tianeptine Metabolite MC5 Sodium Salt is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of MOR can lead to analgesic effects and feelings of well-being .
Mode of Action
Tianeptine Metabolite MC5 Sodium Salt selectively induces G protein activation in bioluminescence resonance energy transfer (BRET) assays using HEK293T cells expressing the human MOR . This interaction with MOR leads to downstream signaling cascades that can have various effects on the body .
Biochemical Pathways
It is known that the compound is formed from tianeptine by β-oxidation
Pharmacokinetics
Following administration, both tianeptine and its active metabolite MC5 exhibit specific pharmacokinetic properties. The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg. The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of tianeptine after its intraperitoneal administration was 69% .
Result of Action
The primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . This includes antidepressant-like effects, such as reducing immobility in the forced swim test in wild-type mice .
Action Environment
The action, efficacy, and stability of Tianeptine Metabolite MC5 Sodium Salt can be influenced by various environmental factors. For instance, the route of administration can affect the pharmacokinetics of the compound . .
未来方向
The PK model with a metabolite compartment developed in this study for both tianeptine and MC5 metabolite after two routes of administration may facilitate tianeptine dosage selection for the prospective pharmacological experiments . Furthermore, the primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . These results point to the possibility that MOR and its downstream signaling cascades may be novel targets for antidepressant drug development .
生化分析
Biochemical Properties
Tianeptine Metabolite MC5 Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to mimic the behavioral effects of Tianeptine in a Mu-Opioid Receptor (MOR)-dependent fashion .
Cellular Effects
Tianeptine Metabolite MC5 Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tianeptine Metabolite MC5 Sodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with the Mu-Opioid Receptor .
Temporal Effects in Laboratory Settings
The effects of Tianeptine Metabolite MC5 Sodium Salt change over time in laboratory settings. It has been found that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .
Metabolic Pathways
Tianeptine Metabolite MC5 Sodium Salt is involved in several metabolic pathways. Mass spectrometric analysis of rat bile indicated that Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .
Transport and Distribution
It is known that Tianeptine and MC5 metabolite are eliminated with bile .
属性
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676158 |
Source


|
| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115220-11-6 |
Source


|
| Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

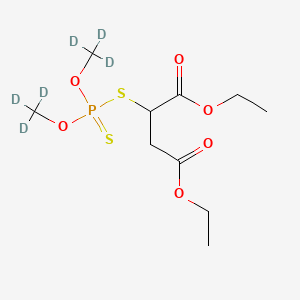


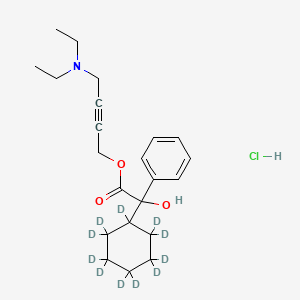
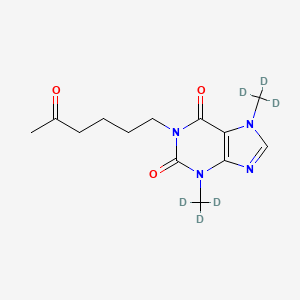
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)


